Lipophilicity Advantage Over Unsubstituted Amide
Compared to the simple 5-carbamoyl analog, the presence of the N-propyl group on (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid significantly increases the calculated lipophilicity (ClogP) of the resulting biaryl products . The baseline 5-carbamoyl-2-fluorophenyl fragment has a calculated LogP of approximately 1.2. The addition of an N-propyl chain is estimated to increase the LogP of the fragment by 1.8 units (ΔLogP ≈ 1.8), moving it into a more favorable range for membrane permeability . This is a crucial parameter for optimizing drug-like properties.
| Evidence Dimension | Fragment Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP of N-propyl fragment ≈ 3.0 |
| Comparator Or Baseline | Calculated LogP of 5-carbamoyl-2-fluorophenyl fragment (CAS 874289-39-1) ≈ 1.2 |
| Quantified Difference | ΔLogP ≈ 1.8 |
| Conditions | In silico calculation using standard fragment-based methods (e.g., ChemDraw/ChemAxon) |
Why This Matters
Lipophilicity is a primary driver of oral bioavailability and passive membrane permeability; the N-propyl group provides a quantifiable advantage for medicinal chemistry campaigns.
